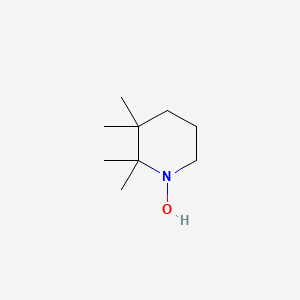![molecular formula C14H11O3P B14415796 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 86804-83-3](/img/structure/B14415796.png)
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is an organic compound that belongs to the class of benzodioxaphospholes. This compound is characterized by the presence of a benzodioxaphosphole ring system substituted with a phenylethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole derivative with a phenylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a strong base like sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group or the benzodioxaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted benzodioxaphosphole compounds .
Scientific Research Applications
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2,2-Dichloro-1-phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole: Similar in structure but with dichloro substitution on the phenylethenyl group.
1-Phenyl-1-trimethylsiloxyethylene: Contains a trimethylsiloxy group instead of the benzodioxaphosphole ring.
Uniqueness
2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
86804-83-3 |
|---|---|
Molecular Formula |
C14H11O3P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
2-(1-phenylethenoxy)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H11O3P/c1-11(12-7-3-2-4-8-12)15-18-16-13-9-5-6-10-14(13)17-18/h2-10H,1H2 |
InChI Key |
JOWIRUOXEDLSBF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)OP2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
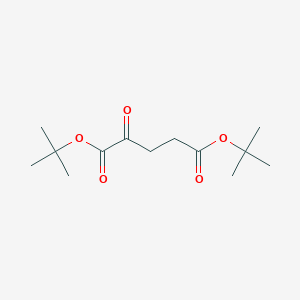
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
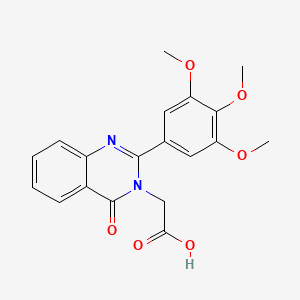
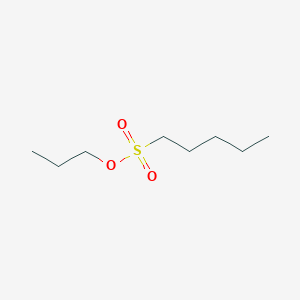
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)

![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
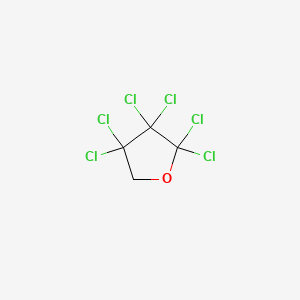
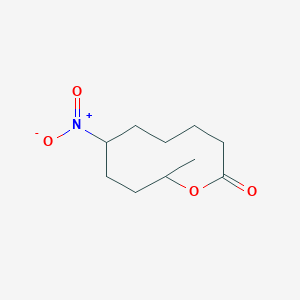
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
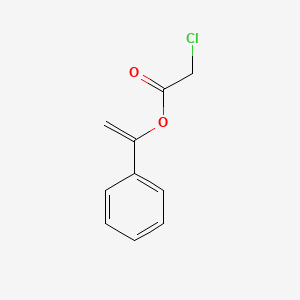
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
